molecular formula C10H14BrNO B14674127 4-Bromo-N-tert-butyl-N-hydroxyaniline CAS No. 40686-35-9

4-Bromo-N-tert-butyl-N-hydroxyaniline

Cat. No.: B14674127
CAS No.: 40686-35-9
M. Wt: 244.13 g/mol
InChI Key: UJFQUZIWODLGKU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-tert-butylhydroxylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tert-butyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-tert-butylhydroxylamine typically involves the reaction of 4-bromoaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. The reaction can be represented as follows:

4-Bromoaniline+tert-Butyl nitriteN-(4-Bromophenyl)-N-tert-butylhydroxylamine\text{4-Bromoaniline} + \text{tert-Butyl nitrite} \rightarrow \text{N-(4-Bromophenyl)-N-tert-butylhydroxylamine} 4-Bromoaniline+tert-Butyl nitrite→N-(4-Bromophenyl)-N-tert-butylhydroxylamine

Industrial Production Methods

In an industrial setting, the production of N-(4-Bromophenyl)-N-tert-butylhydroxylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-tert-butylhydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-N-tert-butylhydroxylamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-tert-butylhydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)hydroxylamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    N-tert-Butylhydroxylamine: Lacks the bromophenyl group, leading to different reactivity and applications.

    4-Bromoaniline: Lacks the hydroxylamine and tert-butyl groups, resulting in distinct chemical behavior.

Uniqueness

N-(4-Bromophenyl)-N-tert-butylhydroxylamine is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-tert-butyl-N-hydroxyaniline, and how do steric effects influence reaction yields?

  • Methodology : The synthesis typically involves bromination of N-tert-butyl-aniline precursors followed by hydroxylation. Steric hindrance from the bulky tert-butyl group necessitates optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) to improve nucleophilic substitution efficiency. For example, in analogous brominated aniline derivatives, tert-butyl groups reduce reaction rates by ~30% compared to methyl substituents due to steric constraints . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodology :

  • NMR : 1^1H NMR should show a singlet for tert-butyl protons (~1.3 ppm) and aromatic protons split by bromine’s anisotropic effects (e.g., doublets at ~7.2–7.8 ppm). 13^{13}C NMR confirms tert-butyl carbons (~29 ppm for CH3_3, ~58 ppm for quaternary C) and C-Br (~120 ppm) .
  • IR : Key peaks include N-H stretching (~3400 cm1^{-1}), C-Br (~600 cm1^{-1}), and hydroxyl O-H (~3200 cm1^{-1}).
  • MS : Molecular ion peaks (M+^+) at m/z ~244 (C10_{10}H13_{13}BrN2_2O) and fragment ions corresponding to tert-butyl loss (m/z ~187) .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodology : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates the product from brominated byproducts. Recrystallization in ethanol/water mixtures (1:3 v/v) yields high-purity crystals (>95%), as validated by melting point analysis (~145–148°C) and HPLC retention time matching .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions in this compound derivatives?

  • Methodology : Single-crystal X-ray studies (e.g., λ = 0.71073 Å, T = 125 K) reveal bond angles and torsion angles critical for understanding steric and electronic effects. For example, in analogous bromoanilines, the tert-butyl group induces a dihedral angle of ~15° between the aromatic ring and hydroxyl group, stabilizing intramolecular H-bonding (O-H⋯N, ~2.1 Å). R factors <0.05 and data-to-parameter ratios >15 ensure reliability .

Q. What strategies mitigate competing side reactions during the hydroxylation of N-tert-butyl-4-bromoaniline precursors?

  • Methodology : Use of mild oxidizing agents (e.g., MnO2_2) instead of strong acids minimizes over-oxidation. Kinetic studies show that maintaining pH 7–8 (buffered with NaHCO3_3) reduces bromine displacement by hydroxide ions. Adding catalytic Cu(I) (0.5 mol%) improves regioselectivity, increasing hydroxylation yields from 60% to 85% .

Q. How do computational models (DFT, molecular dynamics) predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) simulate charge distribution, revealing bromine’s electron-withdrawing effect (+0.35 e on the aromatic ring) and tert-butyl’s steric map (van der Waals radius ~4.2 Å). Molecular dynamics (MD) in explicit solvent (e.g., water) predict aggregation tendencies due to hydrophobic tert-butyl groups, aligning with experimental solubility data (<0.1 mg/mL in H2_2O) .

Q. What analytical approaches reconcile discrepancies in reported reaction yields for brominated aniline derivatives under similar conditions?

  • Methodology : Systematic meta-analysis of reaction parameters (temperature, solvent polarity, catalyst loading) identifies critical variables. For instance, yields vary by ±20% in DMF vs. THF due to differences in solvation of intermediates. Contradictions in bromination efficiency (e.g., 70% vs. 50% yields) often arise from trace moisture levels (>0.1% H2_2O deactivates Br2_2) .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

  • Methodology : Store under inert atmosphere (N2_2) at 0–4°C to prevent oxidative degradation. Accelerated aging studies (40°C, 75% RH) show 10% decomposition over 30 days, detected via HPLC (new peak at tR_R = 4.2 min, assigned to de-brominated byproduct). FTIR monitoring of hydroxyl group loss (~3200 cm1^{-1} reduction) provides real-time stability assessment .

Properties

CAS No.

40686-35-9

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

N-(4-bromophenyl)-N-tert-butylhydroxylamine

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)12(13)9-6-4-8(11)5-7-9/h4-7,13H,1-3H3

InChI Key

UJFQUZIWODLGKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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